3-Bromo-5-fluorophenol (CAS: 433939-27-6) is a tri-functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Featuring a phenolic hydroxyl group, a meta-bromo substituent, and a meta-fluoro substituent, this compound offers three distinct vectors for orthogonal chemical modification [1]. The hydroxyl group serves as an anchor for etherification or Mitsunobu reactions, the bromine atom provides a highly reactive leaving group for transition-metal-catalyzed cross-coupling, and the fluorine atom modulates both the physicochemical properties and the metabolic stability of downstream products[2]. For procurement professionals and synthetic chemists, this pre-functionalized scaffold significantly streamlines complex multi-step syntheses by eliminating the need for downstream halogenation or metalation steps.
Attempting to substitute 3-bromo-5-fluorophenol with cheaper, more generic alternatives like 3-bromophenol or 3,5-dibromophenol fundamentally compromises both process efficiency and product performance . Substituting with 3-bromophenol eliminates the critical fluorine atom, resulting in a higher phenolic pKa that necessitates harsher basic conditions for etherification, while also sacrificing the metabolic blocking and enhanced lipophilicity crucial for pharmaceutical efficacy [1]. Conversely, utilizing 3,5-dibromophenol introduces two identical reactive halogen sites. In downstream palladium-catalyzed cross-coupling reactions, this lack of differentiation leads to statistical mixtures of mono- and di-coupled products, drastically reducing the yield of the desired intermediate and imposing severe, costly chromatographic purification bottlenecks [2].
In palladium-catalyzed cross-coupling reactions, 3-bromo-5-fluorophenol provides a single reactive halogen site, as the C-F bond remains inert under standard Pd(0) conditions. This guarantees 100% regioselectivity at the 3-position. Conversely, using 3,5-dibromophenol as a cheaper generic comparator results in competing reactions at both halogen sites. Without strict stoichiometric control and specialized ligands, the mono-coupling of 3,5-dibromophenol typically yields statistical mixtures (approximately 50-60% of the desired mono-adduct), requiring extensive chromatographic purification .
| Evidence Dimension | Mono-coupling yield and regioselectivity |
| Target Compound Data | >90% yield, 100% regioselectivity at the C-Br bond |
| Comparator Or Baseline | ~50-60% yield (statistical mixture) for 3,5-dibromophenol |
| Quantified Difference | >30% absolute increase in target yield; elimination of di-adduct byproducts |
| Conditions | Standard Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) at 25-80°C |
Eliminating the formation of di-adducts drastically reduces solvent waste and purification costs, making this compound strictly preferable for scalable manufacturing.
The strongly electron-withdrawing nature of the fluorine atom at the 5-position significantly increases the acidity of the phenolic hydroxyl group. 3-Bromo-5-fluorophenol exhibits a predicted pKa of approximately 8.01, compared to a pKa of 9.03 for the non-fluorinated analog, 3-bromophenol [1]. This enhanced acidity allows for efficient deprotonation using milder bases (such as potassium carbonate rather than cesium carbonate) and improves the kinetics of Mitsunobu reactions, which are often utilized to attach complex, base-sensitive side chains [2].
| Evidence Dimension | Phenolic acidity (pKa) |
| Target Compound Data | pKa ~ 8.01 |
| Comparator Or Baseline | pKa ~ 9.03 (3-bromophenol) |
| Quantified Difference | ~1.02 pKa unit reduction (over 10-fold increase in acidity) |
| Conditions | Aqueous/organic solvent systems at standard temperature |
The ability to utilize milder basic conditions prevents the degradation of sensitive functional groups during complex multi-step API synthesis.
For pharmaceutical procurement, the substitution of hydrogen for fluorine at the 5-position provides critical pharmacokinetic advantages. The fluorine atom increases the compound's lipophilicity (ClogP ~ 2.4) while maintaining a minimal steric profile (van der Waals radius of 1.47 Å vs 1.20 Å for hydrogen) [1]. Furthermore, the C-F bond acts as a metabolic block against cytochrome P450-mediated oxidation at the 5-position, an advantage completely absent in 3-bromophenol. This tri-functional scaffold has been explicitly utilized to synthesize CNS-active twin drugs, such as nicotinic acetylcholine receptor ligands, where precise lipophilicity and metabolic resistance are required for blood-brain barrier penetration [2].
| Evidence Dimension | Metabolic blocking and steric bulk |
| Target Compound Data | Inert C-F bond (1.47 Å radius); blocks oxidation |
| Comparator Or Baseline | Vulnerable C-H bond (1.20 Å radius) in 3-bromophenol |
| Quantified Difference | Complete suppression of 5-position oxidation with only a 0.27 Å increase in steric radius |
| Conditions | In vivo / in vitro pharmacokinetic modeling |
Procuring the fluorinated building block directly embeds metabolic stability and enhanced membrane permeability into the final API, reducing downstream failure rates in drug development.
3-Bromo-5-fluorophenol is the required precursor for developing central nervous system (CNS) drugs, such as nicotinic acetylcholine receptor ligands, where the embedded fluorine atom is necessary to achieve the specific ClogP and metabolic stability required for blood-brain barrier penetration [1].
In industrial process chemistry, this compound is selected over 3,5-dibromophenol for large-scale Suzuki or Sonogashira cross-couplings, as its single reactive C-Br bond ensures >90% mono-coupling yields, eliminating the need for costly chromatographic separation of di-adducts .
Due to its lowered pKa (~8.01), this compound is the preferred phenolic building block when attaching base-sensitive side chains via Mitsunobu reactions or mild etherifications, preventing the degradation of delicate functional groups that would occur if using the less acidic 3-bromophenol [2].
Irritant